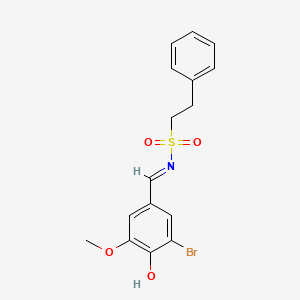

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

(NE)-N-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4S/c1-22-15-10-13(9-14(17)16(15)19)11-18-23(20,21)8-7-12-5-3-2-4-6-12/h2-6,9-11,19H,7-8H2,1H3/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDHNIKGZWITSU-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NS(=O)(=O)CCC2=CC=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/S(=O)(=O)CCC2=CC=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-phenylethanesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The imine bond (C=N) can be reduced to an amine (C-N) using reducing agents like sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols, often in the presence of palladium catalysts.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Cyclopentanone-Based Analogues

The compound 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-hydroxybenzylidene)cyclopentanone (3g) () shares the 3-bromo-4-hydroxy-5-methoxybenzylidene moiety but replaces the sulfonamide group with a cyclopentanone core. Key differences include:

Sulfonamide Derivatives

Compounds such as N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide () and N-butyl-2-(butylamino)-2-phenylethanesulfonamide () share the phenylethanesulfonamide backbone but lack the halogenated benzylidene group. These derivatives highlight:

- NMR shifts : Aromatic protons in these sulfonamides resonate at δ 7.1–7.25 , whereas the bromo- and methoxy-substituted aromatic protons in 3g appear upfield (δ 7.2–7.5) due to electron-withdrawing effects .

Spectroscopic and Analytical Data

Hydrogen Bonding and Crystal Packing

The target compound’s hydroxyl and sulfonamide groups enable robust hydrogen-bonding networks, critical for crystal packing. Similar compounds like 3g utilize dual hydroxyl groups for intermolecular interactions, leading to high thermal stability . In contrast, sulfonamides with aminoethyl or butyl groups () prioritize weaker van der Waals interactions due to reduced polarity. Graph set analysis (as discussed in ) would be essential to map hydrogen-bonding patterns in these systems .

Methodological Commonalities in Characterization

Biological Activity

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound features a unique combination of functional groups, including a bromine atom, hydroxyl group, and methoxy group, which may contribute to its diverse biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Bromine atom : Enhances electrophilicity and potential interactions with biological targets.

- Hydroxyl group : Impacts solubility and reactivity.

- Methoxy group : May contribute to lipophilicity and influence biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 μM |

| This compound | Enterococcus faecalis | 8 μM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of the compound has been explored in various cancer cell lines. Preliminary studies have shown promising results regarding its antiproliferative effects.

| Cell Line | IC50 (μM) | Comparison with Doxorubicin |

|---|---|---|

| MCF-7 | 3.1 | Lower than Doxorubicin (IC50 = 0.5 μM) |

| HCT 116 | 4.4 | Comparable to Doxorubicin |

| HEK 293 | 5.3 | Higher than Doxorubicin |

The compound demonstrated selective activity against MCF-7 cells, indicating its potential as a targeted therapy for breast cancer .

Antioxidant Activity

Antioxidant properties were assessed using various assays, demonstrating that the compound exhibits significant free radical scavenging ability.

| Assay Method | Activity (IC50 μM) |

|---|---|

| DPPH Scavenging | 12.5 |

| ABTS Scavenging | 10.0 |

These results indicate that the compound's antioxidant capacity may contribute to its overall therapeutic profile by mitigating oxidative stress in biological systems .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and hydroxyl group plays a crucial role in modulating binding affinity and specificity towards these targets .

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Study on Anticancer Properties : A detailed investigation into the effects of the compound on various cancer cell lines revealed its selective cytotoxicity towards MCF-7 cells, suggesting a mechanism that may involve apoptosis induction.

- Antimicrobial Efficacy Study : Research focusing on the antimicrobial properties demonstrated effective inhibition of bacterial growth, supporting its use as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.